![molecular formula C22H20N6O2S B2479756 4-benzyl-1-[(cyanomethyl)thio]-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105220-85-6](/img/structure/B2479756.png)
4-benzyl-1-[(cyanomethyl)thio]-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a triazole ring and a quinazoline ring. Triazole compounds are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The triazole ring, for instance, contains two carbon and three nitrogen atoms .Applications De Recherche Scientifique
Synthesis and Biological Activity Prediction
A study conducted by Danylchenko, Drushlyak, and Kovalenko (2016) involved the synthesis of similar compounds, focusing on 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides. They used computer prediction tools (PASS and GUSAR software) to identify potential biological activities, discovering potential antineurotic effects. This suggests the compound's relevance in the treatment of male reproductive and erectile dysfunction, classified as slightly toxic or practically non-toxic substances (Danylchenko et al., 2016).
Antibacterial Evaluation
Gineinah (2001) synthesized a series of related compounds, specifically 3,4-dihydro-4-oxo-1,2,3-benzotriazines, that incorporate triazoloquinazoline. These showed promising antibacterial activities, suggesting a potential application of similar compounds in antimicrobial therapies (Gineinah, 2001).
Antioxidant and Antibacterial Agents
A research by Gadhave and Kuchekar (2020) on N-(benzo[d]thiazol-2-yl)-[1,2,4]triazolo[4,3-c]quinazoline-5-carboxamide derivatives, which are structurally similar, showed significant antioxidant and antibacterial properties. This indicates potential for 4-benzyl-1-[(cyanomethyl)thio]-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide in similar applications (Gadhave & Kuchekar, 2020).
Synthesis and Antimicrobial Activity
El‐Kazak and Ibrahim (2013) synthesized novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines, displaying antimicrobial activity. This suggests that compounds like this compound could also have similar applications in combating microbial infections (El‐Kazak & Ibrahim, 2013).
Potential in H1-Antihistaminic Agents
Research by Alagarsamy, Solomon, and Murugan (2007) on 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones indicated significant H1-antihistaminic activity. This implies that compounds with a similar structure could be explored as potential antihistamines (Alagarsamy, Solomon, & Murugan, 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-benzyl-1-(cyanomethylsulfanyl)-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2S/c1-14(2)24-19(29)16-8-9-17-18(12-16)28-21(25-26-22(28)31-11-10-23)27(20(17)30)13-15-6-4-3-5-7-15/h3-9,12,14H,11,13H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNIGERUYGQBNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC#N)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

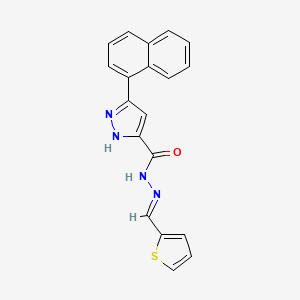
![3-(2-methoxyethyl)-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2479675.png)
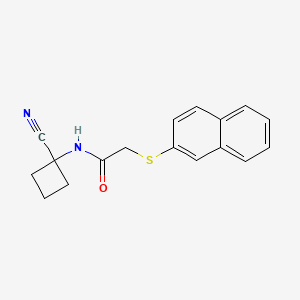
![(1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]cyclohexane-1-carboxylic acid](/img/structure/B2479677.png)
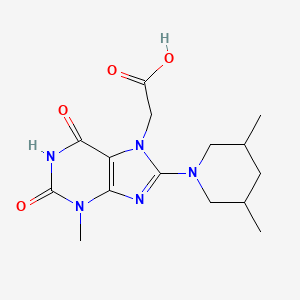

![N'-[2-[4-(6-Aminohexyl)piperazin-1-yl]ethyl]hexane-1,6-diamine](/img/structure/B2479684.png)
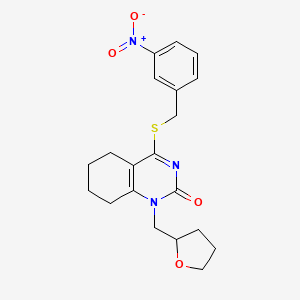
![2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2479687.png)


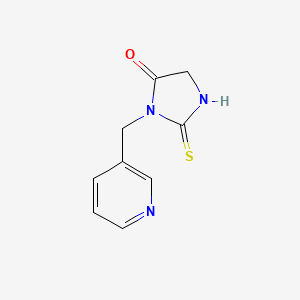
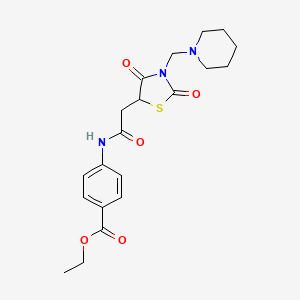
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2479694.png)